(3-Chloro-adamantan-1-yl)-acetic acid chemical properties
(3-Chloro-adamantan-1-yl)-acetic acid chemical properties
An In-depth Technical Guide to (3-Chloro-adamantan-1-yl)-acetic acid: Properties, Synthesis, and Applications
Authored by: Gemini, Senior Application Scientist
Abstract
The adamantane scaffold represents a cornerstone in modern medicinal chemistry, prized for its unique structural and physicochemical properties that offer significant advantages in drug design.[1][2] Its rigid, lipophilic, and three-dimensional cage structure provides a privileged platform for developing therapeutics with enhanced pharmacokinetic and pharmacodynamic profiles.[3][4] This guide focuses on a specific, functionalized derivative, (3-Chloro-adamantan-1-yl)-acetic acid. We will provide an in-depth exploration of its chemical properties, propose robust synthetic and analytical methodologies, and discuss its potential as a versatile building block for researchers, medicinal chemists, and drug development professionals.
Introduction: The Adamantane Advantage
First isolated from crude oil and later made accessible through efficient chemical synthesis, adamantane has transitioned from a chemical curiosity to a key structural motif in numerous clinically approved drugs.[1][3] Molecules incorporating the adamantane moiety are used to treat a wide range of conditions, including viral infections (Amantadine), neurodegenerative disorders (Memantine), and type 2 diabetes (Vildagliptin).[1][2]
The success of the adamantane scaffold can be attributed to several core features:
-
Lipophilicity: The hydrocarbon cage significantly increases the lipophilicity of a molecule, which can enhance membrane permeability and improve absorption, distribution, metabolism, and excretion (ADME) properties, including penetration of the blood-brain barrier (BBB).[4]
-
Rigidity and 3D Structure: Unlike flexible aliphatic chains or flat aromatic rings, the adamantane cage is a rigid structure. This allows for the precise, predictable orientation of functional groups in three-dimensional space, facilitating optimal interactions with biological targets like ion channels and enzyme active sites.[1]
-
Metabolic Stability: The adamantane nucleus is chemically robust and resistant to metabolic degradation, which can increase a drug's half-life and bioavailability.
(3-Chloro-adamantan-1-yl)-acetic acid is a bifunctional derivative that combines the advantageous adamantane core with two distinct reactive handles: a sterically hindered tertiary chloro group at one bridgehead and a synthetically versatile acetic acid moiety at another. This unique combination makes it a compelling building block for creating novel chemical entities with tailored properties.
Molecular Structure and Physicochemical Properties
The structure of (3-Chloro-adamantan-1-yl)-acetic acid is defined by the tricyclo[3.3.1.1³⁷]decane framework, substituted at the C1 and C3 bridgehead positions.
Caption: 2D structure of (3-Chloro-adamantan-1-yl)-acetic acid.
The molecule's key physicochemical properties are summarized in the table below. Note that some values are computationally predicted due to the limited availability of experimental data for this specific compound.
| Property | Value | Source |
| CAS Number | 42501-29-1 | [5][6] |
| Molecular Formula | C₁₂H₁₇ClO₂ | [5][7] |
| Molecular Weight | 228.72 g/mol | [5][7] |
| Predicted Density | 1.3 ± 0.1 g/cm³ | [7] |
| Predicted Boiling Point | 368.1 ± 15.0 °C at 760 mmHg | [7] |
| Predicted Flash Point | 176.4 ± 20.4 °C | [7] |
| Predicted LogP | 2.84 | [7] |
The predicted LogP of 2.84 reflects the significant lipophilicity imparted by the adamantane cage, a critical parameter for predicting membrane permeability and overall drug-likeness.
Synthesis and Purification
While a dedicated synthesis for (3-Chloro-adamantan-1-yl)-acetic acid is not widely published, a logical and robust synthetic strategy can be designed based on established adamantane chemistry. A plausible route starts from the commercially available 1-adamantaneacetic acid.
Caption: Proposed synthetic workflow for (3-Chloro-adamantan-1-yl)-acetic acid.
Protocol 1: Proposed Synthesis
Rationale: This multi-step synthesis leverages the high reactivity of the tertiary bridgehead protons of the adamantane cage towards free-radical halogenation. Subsequent hydrolysis provides a hydroxyl intermediate that can be converted to the target chloro derivative under standard conditions.
Step 1: Bromination of 1-Adamantaneacetic Acid
-
In a flask equipped with a reflux condenser and protected from light, dissolve 1-adamantaneacetic acid (1.0 eq) in a suitable solvent like carbon tetrachloride or neat bromine.[8]
-
Carefully add liquid bromine (Br₂, ~1.1 eq) to the solution.
-
Heat the mixture to reflux. The reaction progress can be monitored by GC-MS to observe the formation of 3-bromo-1-adamantaneacetic acid.
-
Upon completion, cool the reaction and carefully quench excess bromine with a sodium thiosulfate solution.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Hydrolysis to 3-Hydroxy-1-adamantaneacetic Acid
-
Dissolve the crude 3-bromo-1-adamantaneacetic acid from Step 1 in a mixture of water and a co-solvent like formic acid or acetone.
-
Heat the mixture to reflux for several hours. The hydrolysis of the tertiary bromide is facile due to the stability of the resulting bridgehead carbocation.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and extract the hydroxylated product. Purification may be achieved by recrystallization.
Step 3: Chlorination to (3-Chloro-adamantan-1-yl)-acetic acid
-
Suspend the 3-hydroxy-1-adamantaneacetic acid from Step 2 in a suitable solvent (e.g., dichloromethane).
-
Add thionyl chloride (SOCl₂) or treat with concentrated hydrochloric acid (HCl). The use of SOCl₂ may also convert the carboxylic acid to an acyl chloride, requiring a subsequent hydrolysis step.[9] A more direct approach would be using HCl under conditions that favor nucleophilic substitution at the tertiary alcohol.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Remove the solvent and excess reagent in vacuo to yield the crude product.
Purification Protocol
The final product can be purified by recrystallization from a suitable solvent system, such as methanol/water or ethyl acetate/hexanes.[10] An alternative method involves dissolving the crude acid in a dilute aqueous base (e.g., NaOH), washing with an immiscible organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer with HCl to precipitate the purified product.[10]
Spectroscopic and Analytical Characterization
For any newly synthesized compound, rigorous characterization is essential. The following are the expected spectroscopic signatures for (3-Chloro-adamantan-1-yl)-acetic acid, which serve as a benchmark for experimental verification.
| Technique | Expected Signature |
| ¹H NMR | - A broad singlet around 10-12 ppm (carboxylic acid proton, COOH).- A singlet around 2.2 ppm (2H, methylene protons, -CH₂-COOH).- A complex multiplet region between 1.5-2.1 ppm corresponding to the 14 protons of the adamantane cage. |
| ¹³C NMR | - A signal >175 ppm (carbonyl carbon, C=O).- A signal around 60-70 ppm (quaternary carbon bearing the Cl, C-Cl).- Multiple signals in the 25-50 ppm range corresponding to the remaining carbons of the adamantane cage and the methylene carbon. |
| Mass Spec (EI) | - A molecular ion [M]⁺ peak at m/z 228.- A characteristic [M+2]⁺ peak at m/z 230 with approximately one-third the intensity of the [M]⁺ peak, confirming the presence of a single chlorine atom. |
| IR Spectroscopy | - A broad absorption band from 2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid).- A strong, sharp absorption band around 1700 cm⁻¹ (C=O carbonyl stretch).- An absorption band in the 600-800 cm⁻¹ region (C-Cl stretch). |
Reactivity and Potential Applications
The bifunctional nature of (3-Chloro-adamantan-1-yl)-acetic acid opens up diverse avenues for its use as a chemical intermediate.
Caption: Potential reactivity and applications of the title compound.
Reactivity Profile:
-
Carboxylic Acid Moiety: This group undergoes standard transformations. It can be readily converted into esters, amides, or acid chlorides, making it an excellent handle for conjugating the adamantane scaffold to other molecules of interest, such as pharmacophores, peptides, or fluorescent tags.[11]
-
Tertiary Chloro Group: The C-Cl bond at the bridgehead position is sterically hindered and resistant to Sₙ2 attack. However, it can undergo Sₙ1-type reactions under appropriate conditions (e.g., with Lewis acids or in polar, protic solvents) due to the formation of a relatively stable tertiary carbocation. This allows for the introduction of other functional groups like -OH, -OR, or -N₃ at the C3 position.
Potential Applications in Drug Discovery:
-
Scaffold for New Chemical Entities: The compound can serve as a rigid, three-dimensional scaffold. The two functional groups at opposing bridgeheads allow for the synthesis of "dumbbell-like" molecules, where two different pharmacophores can be held at a fixed distance and orientation.
-
Modifier of Pharmacokinetics: By incorporating this moiety into an existing drug molecule via its carboxylic acid handle, developers can leverage the adamantane cage to increase lipophilicity, enhance metabolic stability, and potentially improve BBB penetration.[4]
-
Fragment-Based Drug Design (FBDD): As a well-defined, rigid fragment with a vector for chemical elaboration (the acetic acid group), it is an ideal candidate for FBDD campaigns aimed at developing inhibitors for enzymes or protein-protein interactions.
Conclusion
(3-Chloro-adamantan-1-yl)-acetic acid is a promising yet underexplored building block for chemical and pharmaceutical research. Its unique combination of a rigid, lipophilic adamantane core with two orthogonally reactive functional groups provides a versatile platform for innovation. This guide has outlined its core chemical properties, provided a robust framework for its synthesis and characterization, and highlighted its significant potential in the design of novel therapeutics and chemical probes. As the demand for structurally diverse and three-dimensional molecules in drug discovery continues to grow, compounds like this are poised to play an increasingly important role.
References
- Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024). Aust J Chem, 77(8).
- Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals - Benchchem. (n.d.). BenchChem.
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
- Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (2025). Journal of Advanced Organic Chemistry.
- Use of the Adamantane Structure in Medicinal Chemistry - Ingenta Connect. (2010). Current Medicinal Chemistry, 17(26).
- Adamantane - Wikipedia. (n.d.). Wikipedia.
- Adamantan acetic acid | Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- 1-Adamantaneacetic acid | 4942-47-6 - ChemicalBook. (n.d.). ChemicalBook.
- (3-CHLORO-ADAMANTAN-1-YL)-ACETIC ACID AldrichCPR | Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- (3-Chloroadamantan-1-yl)acetic acid - cas号查询. (2025). ChemSrc.
- Practical and Scalable Synthesis of 1,3-Adamantanediol - ACS Publications. (2024). Organic Process Research & Development.
- Synthesis of New 1-Adamantanecarboxylic Acid Derivatives - ResearchGate. (n.d.).
Sources
- 1. connectsci.au [connectsci.au]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Use of the Adamantane Structure in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]
- 5. Adamantan acetic acid | Sigma-Aldrich [sigmaaldrich.com]
- 6. (3-CHLORO-ADAMANTAN-1-YL)-ACETIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. 42501-29-1_(3-Chloroadamantan-1-yl)acetic acidCAS号:42501-29-1_(3-Chloroadamantan-1-yl)acetic acid【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 8. Adamantane - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1-Adamantaneacetic acid | 4942-47-6 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
